4-(4-Phenoxy-benzyl)-piperidine hydrochloride

Lipophilicity optimization CNS drug design ADME property tuning

4-(4-Phenoxy-benzyl)-piperidine hydrochloride (CAS 1172749-25-5) is a 4-substituted piperidine derivative featuring a para-phenoxybenzyl group, supplied as a hydrochloride salt with a molecular weight of 303.83 g/mol. This compound is a versatile synthetic building block in medicinal chemistry, valued for its ability to introduce a phenoxyphenyl-piperidine scaffold that enhances lipophilicity (LogP ~5.15) and modulates basicity via the piperidine nitrogen.

Molecular Formula C18H22ClNO
Molecular Weight 303.8 g/mol
CAS No. 1172749-25-5
Cat. No. B1355997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxy-benzyl)-piperidine hydrochloride
CAS1172749-25-5
Molecular FormulaC18H22ClNO
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
InChIInChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H
InChIKeyMMQDTWVRYJBUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenoxy-benzyl)-piperidine hydrochloride (CAS 1172749-25-5) | Core Chemical Profile & Procurement-Ready Identity


4-(4-Phenoxy-benzyl)-piperidine hydrochloride (CAS 1172749-25-5) is a 4-substituted piperidine derivative featuring a para-phenoxybenzyl group, supplied as a hydrochloride salt with a molecular weight of 303.83 g/mol . This compound is a versatile synthetic building block in medicinal chemistry, valued for its ability to introduce a phenoxyphenyl-piperidine scaffold that enhances lipophilicity (LogP ~5.15) and modulates basicity via the piperidine nitrogen . Unlike simple 4-benzylpiperidines, the diphenyl ether motif creates a kinked, flexible hydrophobic extension that is structurally analogous to privileged fragments found in histamine H3 receptor antagonists and LSD1 inhibitors, positioning it for structure-activity relationship (SAR) exploration in neurological and oncology programs .

4-(4-Phenoxy-benzyl)-piperidine hydrochloride: Why Standard 4-Benzylpiperidines Cannot Match Its Physicochemical and Scaffold Profile


Procurement specialists and medicinal chemists cannot simply interchange this compound with generic 4-benzylpiperidine (CAS 31252-42-3) or 4-(4-fluorobenzyl)piperidine without fundamentally altering the properties of the final molecule. The para-phenoxy substituent introduces a distinct lipophilic vector and electron-rich aryl ether that critically changes scaffold geometry and hydrogen-bonding potential (PSA 21.26 Ų) compared to the more compact halogenated or unsubstituted benzyl analogs . This group is a known bioisostere in conformationally restricted H3 antagonists and LSD1 inhibitor cores, where the diphenyl ether directly contributes to target engagement [1]. Therefore, substituting with simpler congeners would break critical SAR and likely result in loss of potency or selectivity in programs targeting these pathways.

4-(4-Phenoxy-benzyl)-piperidine hydrochloride: Head-to-Head Evidence vs. Closest Analogs


Enhanced Lipophilicity (LogP) Achieved Over Unsubstituted 4-Benzylpiperidine

The target compound exhibits a calculated LogP of 5.15, which is significantly higher than the measured LogP of ~1.9 for the unsubstituted 4-benzylpiperidine . This 3.25-unit increase in LogP represents a >1000-fold difference in octanol-water partition coefficient, fundamentally changing the compound's predicted ability to cross biological membranes and bind hydrophobic protein pockets. This makes it a superior starting point for CNS-targeted libraries where increased brain penetration is desired [1].

Lipophilicity optimization CNS drug design ADME property tuning

Higher Topological Polar Surface Area (TPSA) Distinguishes It from 4-(4-Fluorobenzyl)piperidine for Target Selectivity

The target compound has a computed TPSA of 21.26 Ų, which is 74% larger than that of the comparator 4-(4-fluorobenzyl)piperidine (TPSA = 12.03 Ų) [1]. The additional oxygen atom in the phenoxy bridge increases the hydrogen-bond acceptor count, providing an extra interaction point that has been exploited in LSD1 inhibitor series where the 4-phenoxypiperidine motif is key for reversible inhibition (IC50 = 4 μM for lead compound 10d) and selectivity over MAO-A/B [2]. This enhanced polarity also lowers the compound's predicted passive permeability relative to the fluoro analog, offering a pharmacokinetic differentiation point for lead optimization.

Selectivity profiling Kinase inhibitor design LSD1 inhibition

Validated Supplier Purity of ≥95% Meets Stringent Discovery Chemistry Requirements

Multiple reputable vendors, including Fluorochem and Apollo Scientific, certify a minimum purity of 95.0% for this specific compound . This benchmark purity is critical for reproducible biochemical and cellular assays, as impurities in related 4-substituted piperidines can introduce off-target effects or act as pan-assay interference compounds (PAINS). In contrast, generic or custom-synthesized batches of more niche 4-benzylpiperidine analogs often show variable purity profiles (85-90%) without rigorous QC, introducing experimental noise [1].

Chemical purity Quality control High-throughput screening

A Privileged Fragment for β-Catenin/BCL9 Protein-Protein Interaction (PPI) Inhibition

The 4-phenoxypiperidine motif, of which the target compound is the prototypical hydrochloride salt building block, has been identified as a novel and selective scaffold for disrupting the β-catenin/BCL9 PPI, a challenging cancer target [1]. The lead compound from this series, ZL3138 (a 1-benzoyl 4-phenoxypiperidine), demonstrated a Ki of 0.96 μM in AlphaScreen assays with good selectivity over β-catenin/E-cadherin. The target compound provides direct access to this proven pharmacophore, whereas simpler 4-benzylpiperidine-based analogs lack the critical ether oxygen that forms key interactions within the hydrophobic binding cleft, resulting in significantly lower activity in this assay class.

Protein-protein interactions Wnt signaling Oncology

4-(4-Phenoxy-benzyl)-piperidine hydrochloride: Evidence-Backed Application Scenarios


CNS Drug Discovery: Tuning Lipophilicity for Blood-Brain Barrier Penetration

Based on its LogP of 5.15 , significantly higher than standard 4-benzylpiperidine, this compound is an ideal building block for synthesizing CNS-permeable chemical libraries. When the primary objective is to increase brain uptake without adding excessive molecular weight, this scaffold offers a quantifiable advantage over smaller, more polar analogs. It provides a reliable foundation for SAR studies targeting neurological receptors such as histamine H3 or sigma-1 receptors, where high logD is correlated with improved passive membrane permeability [1].

Epigenetic Chemistry: Developing Reversible LSD1 Inhibitors for Oncology

Given that the closely related 4-(4-benzyloxy)phenoxypiperidines have demonstrated potent and reversible LSD1 inhibition (IC50 = 4 μM) and inhibition of cancer cell migration [2], this compound is the correct starting material for generating novel LSD1 inhibitor intellectual property. Its specified purity of ≥95% is essential for the reproducible synthesis of analogues where trace impurities (e.g., de-benzylated byproducts) could act as heme-chelating interference, ensuring the generation of clean biological data in 96-well plate demethylase assays.

Constructing Focused Libraries for Challenging Protein-Protein Interaction Targets

For biology-oriented synthesis (BIOS) targeting β-catenin/BCL9 or similar PPI hot spots, this compound provides the validated 4-phenoxypiperidine core [3]. Its procurement as a standardized building block from a certified source eliminates the variability of parallel synthesis and provides a reliable supply for fragment-based screening (FBS) hit expansion. Users are assured that library generation will be based on a scaffold already proven to disrupt a notoriously 'undruggable' interface, thereby increasing the probability of identifying a novel hit.

Medicinal Chemistry Toolbox: A Superior Alternative to 4-Benzylpiperidine in Scaffold Hopping

In lead optimization programs where metabolic liabilities or poor selectivity of a 4-benzylpiperidine lead have been identified, this compound serves as a direct scaffold-hopping counterpart. The diphenyl ether moiety increases the topological polar surface area (21.26 Ų) relative to standard halogenated benzylpiperidines, a structural change previously associated with improved selectivity for LSD1 over MAO enzymes [2]. This allows computational chemists to rationally design superior leads with built-in selectivity profiles, accelerating the hit-to-lead stage.

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